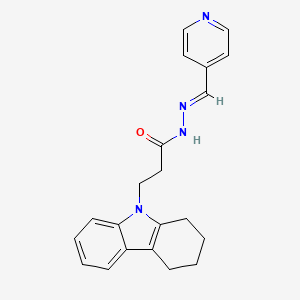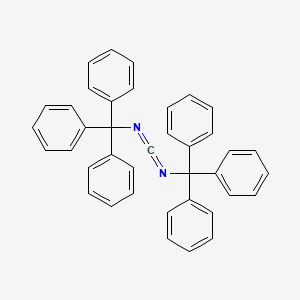
n,n'-Ditritylcarbodiimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Ditritylcarbodiimide is an organic compound with the molecular formula C39H30N2. It belongs to the class of carbodiimides, which are characterized by the functional group RN=C=NR. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of N,N’-Ditritylcarbodiimide typically involves the reaction of tritylamine with trityl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbodiimide group. The reaction can be represented as follows:
[ \text{Tritylamine} + \text{Trityl isocyanate} \rightarrow \text{N,N’-Ditritylcarbodiimide} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction .
Chemical Reactions Analysis
N,N’-Ditritylcarbodiimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trityl isocyanate and tritylamine.
Reduction: Reduction of N,N’-Ditritylcarbodiimide can yield tritylamine.
Substitution: It can undergo nucleophilic substitution reactions where the carbodiimide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions are tritylamine and trityl isocyanate .
Scientific Research Applications
N,N’-Ditritylcarbodiimide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: This compound is used in the modification of proteins and peptides, aiding in the study of protein structure and function.
Industry: N,N’-Ditritylcarbodiimide is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-Ditritylcarbodiimide involves its ability to form stable covalent bonds with nucleophiles. This property is utilized in various chemical reactions where the carbodiimide group acts as an electrophile, reacting with nucleophiles such as amines and alcohols. The molecular targets and pathways involved include the formation of stable amide and ester bonds .
Comparison with Similar Compounds
N,N’-Ditritylcarbodiimide can be compared with other carbodiimides such as N,N’-Dicyclohexylcarbodiimide and N,N’-Diisopropylcarbodiimide. While all these compounds share the carbodiimide functional group, they differ in their substituents and physical properties:
N,N’-Dicyclohexylcarbodiimide: Commonly used in peptide synthesis, it is a waxy solid at room temperature.
N,N’-Diisopropylcarbodiimide: Easier to handle as a liquid, it is also used in peptide synthesis and other organic reactions.
N,N’-Ditritylcarbodiimide is unique due to its trityl groups, which provide steric hindrance and influence its reactivity and stability .
Properties
CAS No. |
6308-52-7 |
|---|---|
Molecular Formula |
C39H30N2 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
N,N'-ditritylmethanediimine |
InChI |
InChI=1S/C39H30N2/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)40-31-41-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H |
InChI Key |
UCWBROASQNFIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013698.png)
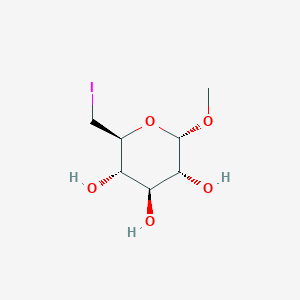
![(1-(3-Chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12013722.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12013726.png)
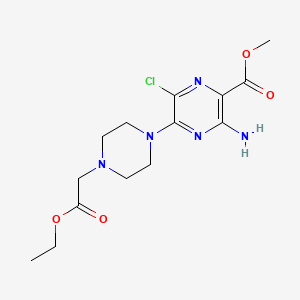

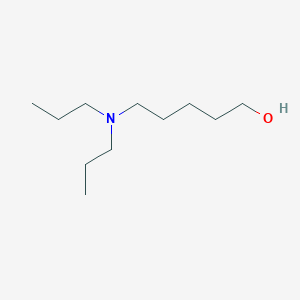
![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013751.png)
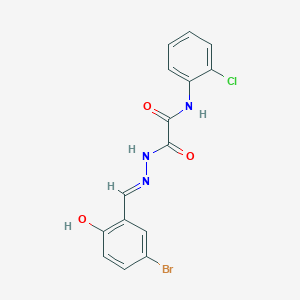
![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013775.png)

![5-(3-Bromophenyl)-4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013790.png)
